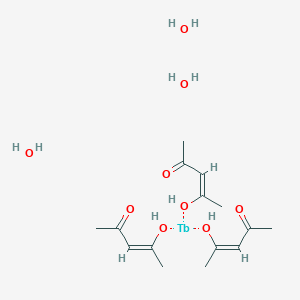
Terbium(III) acetylacetonate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium(III) acetylacetonate trihydrate is a coordination compound with the chemical formula Tb(C₅H₇O₂)₃·3H₂O. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a white crystalline powder that is hygroscopic and has a molecular weight of 456.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Terbium(III) acetylacetonate trihydrate can be synthesized through the reaction of terbium salts (such as terbium nitrate) with acetylacetone in the presence of a base like ammonia. The general reaction is as follows: [ \text{3 NH}_3 + \text{3 Hacac} + \text{Tb(NO}_3\text{)}_3 \rightarrow \text{Tb(acac)}_3 + \text{3 NH}_4\text{NO}_3 ] This reaction typically takes place in an aqueous medium, and the product is then recrystallized to obtain the pure compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where the reaction parameters such as temperature, pH, and concentration of reactants are carefully controlled .
Análisis De Reacciones Químicas
Types of Reactions: Terbium(III) acetylacetonate trihydrate undergoes various types of chemical reactions, including:
Coordination Reactions: It can form complexes with other ligands, such as 5-[(2-thiophene methylene)amino]-8-hydroxyquinoline, resulting in light yellow crystals.
Thermal Decomposition: Upon heating, it decomposes to form oxo-clusters.
Common Reagents and Conditions:
Reagents: Acetylacetone, ammonia, terbium nitrate.
Conditions: Aqueous medium, controlled temperature, and pH.
Major Products:
Coordination Complexes: Formation of various coordination compounds with different ligands.
Decomposition Products: Oxo-clusters upon thermal decomposition.
Aplicaciones Científicas De Investigación
Terbium(III) acetylacetonate trihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which terbium(III) acetylacetonate trihydrate exerts its effects is primarily through its coordination chemistry. The terbium ion forms stable complexes with various ligands, which can enhance its luminescent properties. The molecular targets and pathways involved include the interaction with β-diketone ligands and auxiliary ligands, leading to enhanced photoluminescence .
Comparación Con Compuestos Similares
- Europium(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Iron(III) acetylacetonate
Comparison: Terbium(III) acetylacetonate trihydrate is unique due to its specific luminescent properties, which are different from those of europium and gadolinium complexes. While europium complexes are known for their red emission, terbium complexes exhibit bright green emission, making them suitable for different applications in optoelectronics and display technologies .
Propiedades
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;terbium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.3H2O.Tb/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/b3*4-3-;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZSTCRLJRQHDT-VBBOVLQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.O.[Tb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.O.[Tb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9Tb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)

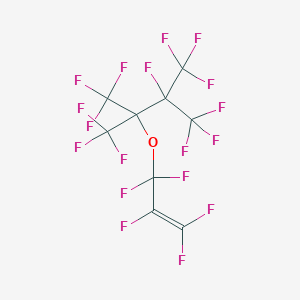
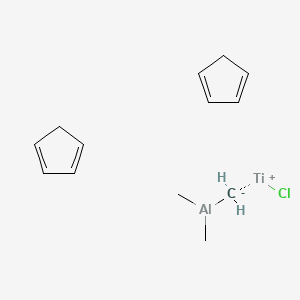
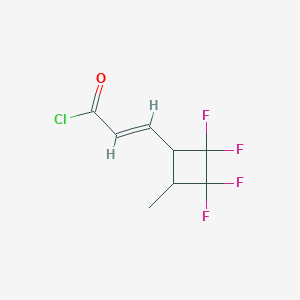
![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)

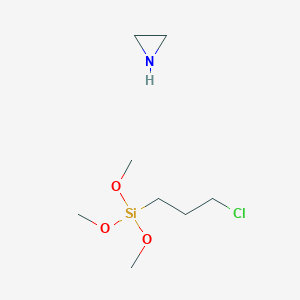
![(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;yttrium](/img/structure/B6313980.png)





